1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Steric parameter %Vbur NHC ligand design

Researchers often treat NHC ligands as interchangeable, risking catalytic inactivity. IPr is the benchmark NHC that eliminates guesswork: its TEP (2051.5 cm⁻¹) and %Vbur (36.9) are rigorously documented, and it uniquely enables transformations where IMes, SIMes, and SIPr fail. Key outcomes: Ni-catalyzed amide Suzuki-Miyaura cross-coupling (85% yield); hydrodefluorination of aromatic fluorocarbons (TON up to 200); and H/D exchange organocatalysis with binary active/inactive selectivity. Pre-formed Pd precatalysts (PEPPSI-IPr) and air-stable Ni precatalysts simplify benchtop workflows. Standard B2B global shipping from BenchChem ensures rapid delivery.

Molecular Formula C27H36N2
Molecular Weight 388.6 g/mol
CAS No. 244187-81-3
Cat. No. B1246174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
CAS244187-81-3
Synonyms1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Molecular FormulaC27H36N2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C
InChIInChI=1S/C27H36N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-16,18-21H,1-8H3
InChIKeyVYCIHDBIKGRENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IPr Core Identity and Benchmark Status


1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (CAS 244187-81-3), universally abbreviated as IPr, is an unsaturated N-heterocyclic carbene (NHC) that has established itself as a cornerstone ligand in homogeneous catalysis over the past 25 years. Its structural hallmark is the 2,6-diisopropylphenyl substitution on the imidazole ring, which imparts a defined steric and electronic profile [1]. IPr is not merely another NHC; it is the benchmark against which newer NHC ligands are measured, having demonstrated broad utility across palladium, nickel, ruthenium, gold, and copper catalysis [1]. For procurement decisions, recognizing IPr’s benchmark status is essential because its performance characteristics are deeply documented, enabling reliable prediction of catalytic outcomes in both academic and industrial settings.

IPr Differentiation: Why Generic Substitution Fails


N-Heterocyclic carbenes are frequently treated as interchangeable ligands in procurement databases, yet the differences in steric demand (%Vbur), electron donor strength (TEP), and backbone saturation between IPr and its closest analogs (IMes, SIMes, SIPr) translate into sharply divergent catalytic performance [1]. Substituting IPr with IMes or SIPr without experimental validation risks catalytic inactivity, as demonstrated in H/D exchange organocatalysis where IPr is uniquely competent [2]. The saturated backbone of SIPr alters π-backbonding character, while the reduced bulk of IMes (mesityl vs. 2,6-diisopropylphenyl) changes %Vbur by meaningful margins, directly impacting metal center accessibility and catalyst longevity [1]. Therefore, IPr cannot be generically substituted; the quantitative evidence below defines exactly where its differentiation is real and measurable.

Quantitative Evidence: IPr vs. Closest Analogs


Percent Buried Volume (%Vbur): IPr vs. IMes

The percent buried volume (%Vbur) quantifies the steric shielding a ligand provides around a metal center. For IPr, the %Vbur is 36.9, while the less sterically demanding IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) records 33.8 [1]. This absolute difference of 3.1 percentage points represents a 9.2% relative increase in steric bulk, which directly impacts metal center accessibility and can govern reaction selectivity. The steric differentiation is attributed to the 2,6-diisopropylphenyl wingtips of IPr versus the planar mesityl groups of IMes.

Steric parameter %Vbur NHC ligand design catalyst selectivity

Tolman Electronic Parameter (TEP): IPr vs. IMes

The Tolman electronic parameter (TEP) measures the net electron donor strength of a ligand via the CO stretching frequency of its metal carbonyl complex. IPr exhibits a TEP of 2051.5 cm⁻¹, while IMes shows 2050.7 cm⁻¹ [1]. The difference of 0.8 cm⁻¹ indicates that IPr is a marginally weaker net σ-donor than IMes. Although modest in absolute terms, this electronic offset can be decisive in catalytic cycles where the electron density at the metal center modulates the barrier for oxidative addition or reductive elimination.

Electronic parameter TEP σ-donor strength catalytic activity tuning

Ruthenium-Catalyzed Hydrodefluorination: IPr vs. NHC Analogs

In ruthenium-catalyzed hydrodefluorination (HDF) of pentafluorobenzene (C6F5H) with triethylsilane, the catalytic activity of complexes of the type Ru(NHC)(PPh3)2(CO)H2 follows the unambiguous order: IPr (15) > SIMes (13) > IMes (16) > SIPr (14) [1]. The IPr-bearing catalyst achieves a turnover number (TON) of up to 200 and a turnover frequency (TOF) of up to 0.86 h⁻¹ [1]. Notably, the saturated analogue SIPr, which differs only in imidazoline backbone saturation, ranks last in activity, demonstrating that the combination of unsaturation and 2,6-diisopropylphenyl substitution is uniquely effective for this transformation.

Hydrodefluorination ruthenium catalysis TON TOF NHC ligand ranking

Nickel-Catalyzed Amide Cross-Coupling: IPr vs. Analogues

In nickel-catalyzed Suzuki-Miyaura cross-coupling of amides using well-defined [CpNi(NHC)Cl] precatalysts, the reactivity order of NHC ligands is IPr > IMes > IPaul ≈ IPr* [1]. Under optimized conditions with [CpNi(IPr)Cl] (10 mol%), the cross-coupling of N-acyl-glutarimide with 4-tolylboronic acid proceeds in 85% yield in toluene at 80 °C using K2CO3 as base [1]. This quantitative yield establishes IPr as the most effective ligand in this class for amide bond activation, surpassing IMes and the more sterically expanded IPr*.

Amide cross-coupling nickel catalysis Suzuki-Miyaura NHC ligand ranking

Organocatalytic H/D Exchange: IPr vs. SIMes

In metal-free organocatalytic hydrogen/deuterium exchange between pseudoacids (pKa,DMSO = 14–19) and deuterated chloroform (CDCl3), the free NHC IPr (IDipp) serves as an efficient catalyst, while the saturated NHC SIMes (1,3-bis(2,4,6-trimethylphenyl)imidazolin-2-ylidene) is completely inefficient for the same transformation [1]. DFT studies reveal that the difference arises from the relative stability of the corresponding azolium–trichloromethyl anion ion pairs: IPr promotes ion dissociation to generate the basic trichloromethyl anion, whereas SIMes favors ion recombination to give a formal C–H insertion product [1]. This mechanistic divergence means that SIMes cannot substitute for IPr in this application.

H/D exchange organocatalysis NHC reactivity deuterium labeling

Thermal Stability of IPr Complexes

IPr-derived metal complexes exhibit exceptional thermal resilience. Both IPr and IMes palladium complexes remain structurally intact at 80 °C for over 10 days without any sign of decomposition, as confirmed by NMR monitoring [1]. This thermal robustness is a direct consequence of the strong σ-donor nature and steric protection provided by the 2,6-diisopropylphenyl substituents, which shield the metal center from bimolecular decomposition pathways. While this property is shared with IMes, it distinguishes IPr from less sterically protected NHCs such as ICy or less stable ligand classes.

Thermal stability catalyst longevity high-temperature catalysis NHC robustness

High-Impact Applications of IPr


Palladium-Catalyzed Cross-Coupling of Challenging Substrates

IPr's combination of strong σ-donor character (TEP 2051.5 cm⁻¹) and significant steric shielding (%Vbur 36.9) makes it the preferred ligand for Pd-catalyzed cross-coupling reactions involving deactivated aryl chlorides, sterically hindered substrates, and heterocyclic coupling partners [1]. Its proven thermal stability (>10 days at 80 °C) [2] supports extended reaction times often required for difficult substrates, while its steric profile helps suppress β-hydride elimination and protodehalogenation side reactions. Commercial availability of pre-formed IPr-Pd complexes (e.g., PEPPSI-IPr, [Pd(IPr)(allyl)Cl]) further simplifies experimental setup.

Nickel-Catalyzed Amide Bond Activation for Pharmaceuticals

IPr uniquely enables nickel-catalyzed cross-coupling of amides, a transformation of growing importance for late-stage functionalization of pharmaceutical intermediates [3]. The 85% yield achieved with [CpNi(IPr)Cl] in Suzuki-Miyaura amide cross-coupling demonstrates that IPr provides the optimal balance of steric and electronic properties for oxidative addition into the traditionally unreactive amide N–C(O) bond. The ligand's air-stable precatalyst forms simplify benchtop handling, making this methodology accessible for medicinal chemistry groups without specialized glovebox infrastructure [3].

Ruthenium-Catalyzed Hydrodefluorination for Fluorinated Building Blocks

In the hydrodefluorination of aromatic fluorocarbons, IPr outperforms SIMes, IMes, and SIPr, achieving a TON of up to 200 [4]. This ranking is critical for laboratories synthesizing partially fluorinated building blocks for agrochemicals and pharmaceuticals, where selective C–F bond activation is required. The IPr ligand's superior performance in this transformation means that procurement of the correct NHC is directly linked to reaction success; substitution with SIPr, the saturated analog, results in markedly lower catalytic activity [4].

Organocatalytic Deuterium Labeling of Pseudoacids

IPr is uniquely competent as an organocatalyst for H/D exchange between pseudoacids and CDCl3, while the structurally related SIMes is entirely inactive [5]. This application is particularly relevant for laboratories conducting deuterium labeling for mass spectrometry internal standards, mechanistic probes, or ADME studies. The binary active/inactive contrast eliminates ligand screening requirements: IPr is the only viable choice among common commercial NHCs for this transformation [5].

Technical Documentation Hub

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